![molecular formula C20H17ClN4O2S B2452536 N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251677-11-8](/img/structure/B2452536.png)
N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, an isothiazole ring, a pyridine ring, and a chlorobenzyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an isothiazole ring (a five-membered ring containing both sulfur and nitrogen), and a cyclopropyl group (a three-membered ring of carbon atoms) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis, the isothiazole ring might participate in electrophilic aromatic substitution reactions, and the chlorobenzyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound , due to its complex structure, is related to various synthesized compounds with pyridine and thiazole moieties that have shown antimicrobial activity. For instance, research has highlighted the synthesis of pyridine derivatives, including compounds with structural elements similar to N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide, demonstrating variable and modest antimicrobial activities against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications in the development of new antimicrobial agents.
Anticancer and Anti-inflammatory Agents
Another area of application is in the development of anticancer and anti-inflammatory agents. Derivatives of similar compounds have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results (Rahmouni et al., 2016). These findings suggest that compounds with similar structures could be explored further for their potential in cancer treatment and inflammation reduction.
Dyeing Polyester Fibers and Biological Activities
Compounds with similar structural components have also been synthesized for use in dyeing polyester fibers, demonstrating not only high efficiency in this application but also significant antioxidant, antitumor, and antimicrobial activities. This indicates a multifaceted utility where the compound could find applications in materials science and biomedical research, highlighting its potential in creating biologically active fabrics with sterilizing properties (Khalifa et al., 2015).
Molluscicidal Properties
Furthermore, similar compounds have been investigated for their molluscicidal properties, showing effectiveness against snails that are intermediates in the transmission of schistosomiasis. This suggests potential applications in public health for controlling the spread of schistosomiasis by targeting the snail vectors (El-bayouki & Basyouni, 1988).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Benzanilides and thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
On the other hand, the aromatic rings may be subject to metabolic reactions such as hydroxylation .
Result of Action
Based on its structural similarity to other bioactive benzanilides and thiazole derivatives, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other molecules may compete with the compound for binding to its targets, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-6-2-1-5-13(14)11-23-20(27)18-17(24-19(26)12-8-9-12)16(25-28-18)15-7-3-4-10-22-15/h1-7,10,12H,8-9,11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIZSHVYVRMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
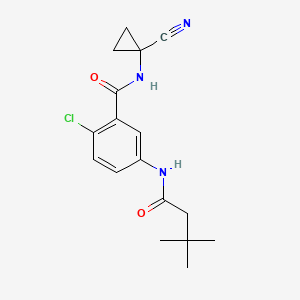
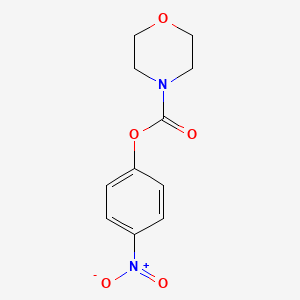
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)
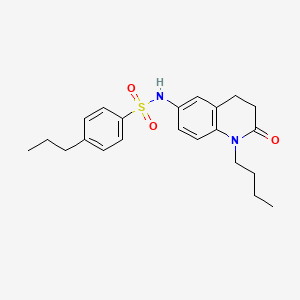



![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)
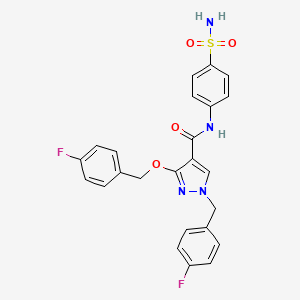
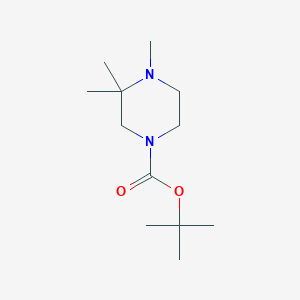

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)